![molecular formula C16H19N3O3S B5730485 N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5730485.png)
N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide, also known as ETC-1002, is a novel small molecule drug that has shown promising results in the treatment of cardiovascular diseases. ETC-1002 has been developed as an alternative to traditional statin therapy, which has limitations in terms of efficacy and safety.
Mechanism of Action
N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide works by inhibiting the activity of ATP-citrate lyase (ACL), an enzyme that plays a key role in lipid synthesis and glucose metabolism. By inhibiting ACL, N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide reduces the production of cholesterol and triglycerides, and increases the uptake of glucose by tissues. N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide also has anti-inflammatory effects, which may contribute to its cardiovascular benefits.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide has been shown to have multiple beneficial effects on lipid metabolism, inflammation, and cardiovascular function. The drug reduces the production of cholesterol and triglycerides, and increases the uptake of glucose by tissues. N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide also has anti-inflammatory effects, which may contribute to its cardiovascular benefits. Additionally, N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide has been shown to improve endothelial function, reduce arterial stiffness, and lower blood pressure.
Advantages and Limitations for Lab Experiments
N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide has several advantages as a research tool, including its ability to modulate lipid metabolism and inflammation, and its potential as a therapeutic agent for cardiovascular diseases. However, there are also some limitations to using N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide in lab experiments, including its relatively low potency and the need for higher doses compared to other drugs.
Future Directions
There are several potential future directions for research on N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide. These include further studies on the mechanism of action of the drug, optimization of the synthesis process to improve yield and purity, and testing of N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide in combination with other drugs for cardiovascular diseases. Additionally, there is a need for more studies on the long-term safety and efficacy of N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide in larger patient populations.
Synthesis Methods
N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide is synthesized using a multi-step process that involves the reaction of various organic compounds. The synthesis of N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide has been described in detail in several scientific publications, and the process has been optimized to ensure high yield and purity.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide has been extensively studied in preclinical and clinical trials, and the results have been published in several peer-reviewed scientific journals. The drug has been shown to have multiple beneficial effects on lipid metabolism, inflammation, and cardiovascular function. N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide has been tested in patients with hypercholesterolemia, diabetes, and metabolic syndrome, and has demonstrated significant improvements in lipid profiles and other cardiovascular risk factors.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(5-ethylthiophene-2-carbonyl)amino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-3-13-9-10-14(23-13)15(20)18-19-16(21)17-11-5-7-12(8-6-11)22-4-2/h5-10H,3-4H2,1-2H3,(H,18,20)(H2,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLSRUIHUBEGHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NNC(=O)NC2=CC=C(C=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24802934 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.